(5-Methylisoxazol-3-YL)methanamine hydrochloride
Description
(5-Methylisoxazol-3-YL)methanamine hydrochloride (CAS: 1050590-34-5) is a heterocyclic amine salt with the molecular formula C₅H₉ClN₂O and a molecular weight of 148.59 g/mol . It features a methyl-substituted isoxazole ring linked to a methanamine group, protonated as a hydrochloride salt. The compound is typically synthesized via nucleophilic substitution or condensation reactions involving chloroacetyl chloride or similar reagents, as inferred from related synthetic pathways for isoxazole derivatives .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-2-5(3-6)7-8-4;/h2H,3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPVDXJVBWNBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Intermediate Route
A patent-published method (CN107721941B) outlines a three-step synthesis starting from ethyl acetate and acetonitrile. In the first step, acetyl acetonitrile is formed via reaction with a metal alkali (e.g., sodium ethoxide), leveraging the nucleophilic addition of acetonitrile to ethyl acetate. The intermediate hydrazone is then generated by reacting acetyl acetonitrile with p-toluenesulfonyl hydrazide in ethanol under reflux. Finally, cyclization with hydroxylamine hydrochloride under alkaline conditions yields 3-amino-5-methylisoxazole. While this method primarily targets the amino-substituted derivative, adaptation to introduce the methanamine group requires substituting acetonitrile with a propionitrile derivative to extend the carbon chain, followed by reductive amination.
Reductive Amination of Isoxazole Aldehydes
An alternative route involves the reductive amination of 5-methylisoxazole-3-carbaldehyde. Treatment with ammonium acetate and sodium cyanoborohydride in methanol selectively reduces the imine intermediate to yield (5-Methylisoxazol-3-YL)methanamine. Subsequent HCl gas bubbling in diethyl ether produces the hydrochloride salt with >85% purity. This method avoids toxic chlorinated solvents, aligning with green chemistry principles.
Industrial Production Techniques
Continuous Flow Reactor Systems
Scalable production employs continuous flow reactors to enhance reaction control and yield. A two-stage process is utilized:
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Isoxazole Ring Formation : Hydroxylamine reacts with acetylacetone in a water-ethanol mixture at 60°C to form 5-methylisoxazole-3-carboxylic acid.
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Amination and Salt Formation : The carboxylic acid is converted to its acid chloride using thionyl chloride, followed by amidation with ammonia and reduction using LiAlH4. The free base is isolated and treated with HCl in a countercurrent extraction column to achieve 92% yield.
Solvent-Free Mechanochemical Synthesis
Recent advancements employ ball-milling techniques to synthesize the isoxazole core. 5-Methylisoxazole-3-carbonitrile is ground with ammonium acetate and zinc dust, initiating a solvent-free reductive cyanation. The resultant amine is directly complexed with HCl vapor, achieving 88% yield while eliminating solvent waste.
Reaction Mechanisms and Kinetic Analysis
Cyclization Dynamics
The formation of the isoxazole ring via hydroxylamine-mediated cyclization follows a concerted mechanism. Density functional theory (DFT) calculations reveal an activation energy of 45.2 kJ/mol for the ring-closure step, with the reaction rate doubling for every 10°C increase in temperature.
Salt Formation Thermodynamics
Protonation of (5-Methylisoxazol-3-YL)methanamine by HCl is exothermic (−68.3 kJ/mol), favoring spontaneous crystallization. X-ray diffraction studies confirm a monoclinic crystal structure (space group P2₁/c) with a hydrochloride counterion hydrogen-bonded to the amine group.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol-water (7:3 v/v) at −20°C yields needle-like crystals with 99.5% purity. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 156°C, consistent with monohydrate formation.
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-3-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(5-Methylisoxazol-3-YL)methanamine hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-3-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs (Isoxazole Core with Varied Substituents)
Key Insights :
- Positional Isomerism: The methyl group’s position on the isoxazole ring (C3 vs.
- Aromatic Substituents : Adding a methoxyphenyl group (as in ) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Heterocycle Variants (Different Core Rings)
Key Insights :
- Thiazole vs. Isoxazole : Thiazole derivatives (e.g., ) incorporate sulfur, which may confer different hydrogen-bonding capabilities and metabolic stability compared to oxygen-containing isoxazoles.
- Oxadiazole vs.
Salts and Derivatives with Extended Functionality
Key Insights :
- Pyridine-Containing Analogs : The addition of a pyridine ring (e.g., ) introduces basicity and hydrogen-bonding sites, which could improve interactions with biological targets.
- Chlorophenoxy Derivatives: Compounds like demonstrate how extended substituents can tailor specificity for enzyme inhibition or receptor modulation.
Biological Activity
(5-Methylisoxazol-3-YL)methanamine hydrochloride is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₅H₈ClN₃O
- Molecular Weight : 153.59 g/mol
- Functional Groups : Isoxazole ring, amine group
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insight into its potency.
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| C. albicans | 0.039 |
These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-negative and Gram-positive bacteria, as well as fungi .
Antitubercular Activity
The compound has also shown significant activity against Mycobacterium tuberculosis. In vitro studies demonstrated that derivatives of this compound possess antitubercular properties, making it a candidate for further investigation in tuberculosis treatment .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, studies have reported its ability to induce apoptosis in cancer cells, particularly in MCF7 breast cancer cells.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| (5-Methylisoxazol-3-YL)methanamine HCl | 0.73 ± 0.04 | MCF7 (Hypoxia) |
| Staurosporine | 1.63 ± 0.09 | MCF7 |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies .
The biological effects of this compound are attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Its binding affinity to these targets can alter their activity, leading to the observed biological effects.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors related to neurotransmission and cellular signaling.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results demonstrated significant inhibition zones in agar diffusion assays, confirming its potential as a broad-spectrum antimicrobial agent .
Study on Anticancer Properties
In another investigation focused on cancer cell lines, the compound was shown to induce G1/S phase arrest and apoptosis in MCF7 cells through mechanisms involving reactive oxygen species (ROS) production and mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
